(S)-2-(4,4,4-Trifluorobutanamido)butanoic acid
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Overview
Description
(S)-2-(4,4,4-Trifluorobutanamido)butanoic acid is a synthetic organic compound that features a trifluoromethyl group, an amide linkage, and a chiral center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4,4,4-Trifluorobutanamido)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-aminobutanoic acid and 4,4,4-trifluorobutyric acid.
Amide Formation: The key step involves the formation of an amide bond between the amino group of (S)-2-aminobutanoic acid and the carboxyl group of 4,4,4-trifluorobutyric acid. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4,4,4-Trifluorobutanamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the amide group to an amine or other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
(S)-2-(4,4,4-Trifluorobutanamido)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which (S)-2-(4,4,4-Trifluorobutanamido)butanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(4,4,4-Trifluorobutanamido)propanoic acid: Similar structure but with a propanoic acid backbone.
(S)-2-(4,4,4-Trifluorobutanamido)pentanoic acid: Similar structure but with a pentanoic acid backbone.
Uniqueness
(S)-2-(4,4,4-Trifluorobutanamido)butanoic acid is unique due to its specific combination of a chiral center, trifluoromethyl group, and amide linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H12F3NO3 |
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Molecular Weight |
227.18 g/mol |
IUPAC Name |
(2S)-2-(4,4,4-trifluorobutanoylamino)butanoic acid |
InChI |
InChI=1S/C8H12F3NO3/c1-2-5(7(14)15)12-6(13)3-4-8(9,10)11/h5H,2-4H2,1H3,(H,12,13)(H,14,15)/t5-/m0/s1 |
InChI Key |
KELIZZVVRPHMLL-YFKPBYRVSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)O)NC(=O)CCC(F)(F)F |
Canonical SMILES |
CCC(C(=O)O)NC(=O)CCC(F)(F)F |
Origin of Product |
United States |
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